molecular formula C13H10FNO2 B6281303 5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde CAS No. 887973-71-9

5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde

Cat. No.: B6281303
CAS No.: 887973-71-9
M. Wt: 231.2
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Description

5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C13H10FNO2 It is a derivative of pyridine and is characterized by the presence of a fluoro and methoxy group on the phenyl ring, as well as an aldehyde group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable pyridine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methoxypyridine-3-carbaldehyde
  • 5-fluoro-2-methoxybenzaldehyde
  • 5-fluoro-2-methoxyphenylacetic acid

Uniqueness

5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the fluoro and methoxy groups on the phenyl ring, along with the aldehyde group on the pyridine ring, allows for a wide range of chemical modifications and applications .

Properties

CAS No.

887973-71-9

Molecular Formula

C13H10FNO2

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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